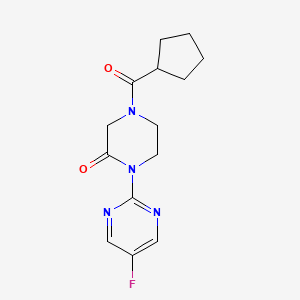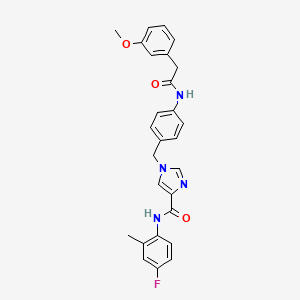
Lenalidomide-acetylene-C5-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-acetylene-C5-COOH, also known as compound 43, is a Lenalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTAC .
Synthesis Analysis
The synthesis of this compound involves a process where it can be connected to the ligand for protein by a linker to form PROTAC . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . A new green approach for the synthesis of lenalidomide has been found, which is amenable for scaling up to industrial scale .
Molecular Structure Analysis
The molecular weight of this compound is 382.41 and its formula is C21H22N2O5 . It is a click chemistry reagent, containing an Alkyne group .
Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Physical And Chemical Properties Analysis
This compound is a solid, off-white to light yellow compound . It is highly soluble in DMSO .
Aplicaciones Científicas De Investigación
Analytical Method Development
A study by L. M. Reddy et al. (2012) established a chromatographic method for determining lenalidomide and related substances. This method is suitable for stability studies and is validated for linearity, accuracy, precision, ruggedness, and robustness, indicating its potential for monitoring lenalidomide and its derivatives.
Ubiquitination and Degradation in MDS
J. Krönke et al. (2015) Krönke, J., Fink, E., Hollenbach, P., Macbeth, K., Hurst, S. N., Udeshi, N., Chamberlain, P., Mani, D., Man, H., Gandhi, A., Svinkina, T., Schneider, R., McConkey, M., Järås, M., Griffiths, E., Wetzler, M., Bullinger, L., Cathers, B., Carr, S., Chopra, R., & Ebert, B. (2015) found that lenalidomide induces ubiquitination and degradation of CK1α by the E3 ubiquitin ligase CUL4–RBX1–DDB1–CRBN. This finding provides insight into the therapeutic window of lenalidomide in myelodysplastic syndrome (MDS) with deletion of chromosome 5q.
Mechanism of Action in Hematological Malignancies
V. Kotla et al. (2009) Kotla, V., Goel, S., Nischal, S., Heuck, C., Vivek, K., Das, B., & Verma, A. (2009) explored lenalidomide's mechanism of action in various hematological and solid malignancies. They highlighted its immunomodulatory effects and signal transduction impacts, thereby explaining its efficacy in subsets of MDS.
Synthesis of Lenalidomide Analogs
Donghuai Xiao et al. (2020) Xiao, D., Wang, Y., Wang, H.-L., Zhou, Y., Li, J., Lu, W., & Jin, J. (2020) designed and synthesized novel lenalidomide analogs with significant bioactivity, demonstrating a new strategy for C-4 derivatization of lenalidomide. This research contributes to the discovery of potential antitumor compounds in pharmaceutical research.
Structural Basis of Lenalidomide-Induced Degradation
G. Petzold et al. (2016) Petzold, G., Fischer, E. S., & Thomä, N. H. (2016) provided insights into how lenalidomide alters the specificity of CRL4CRBN ubiquitin ligase for degrading specific proteins, offering a mechanistic explanation for its selective efficacy in del(5q) MDS therapy.
Immunomodulation in Multiple Myeloma
A study by K. Noonan et al. (2012) Noonan, K., Rudraraju, L., Ferguson, A. K., Emerling, A., Pasetti, M., Huff, C., & Borrello, I. (2012) revealed that lenalidomide can augment vaccine responses and endogenous antitumor immunity in patients with multiple myeloma, suggesting its potential as an adjuvant for cancer and infectious vaccines.
Solid Phase Transformations
Ramanaiah Chennuru et al. (2017) Chennuru, R., Muthudoss, P., Voguri, R., Ramakrishnan, S., Vishweshwar, P., Babu, R., & Mahapatra, S. (2017) reported on polymorph screening of lenalidomide, revealing various forms and associated solid state phase transformations. This study enhances understanding of the physical properties of lenalidomide and its derivatives.
Mecanismo De Acción
Safety and Hazards
Lenalidomide-acetylene-C5-COOH may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Direcciones Futuras
Lenalidomide, thalidomide, and pomalidomide share a novel pharmacologic mechanism of action . The drugs bind to an E3 ubiquitin ligase complex and modulate its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins . This mechanism highlights many new opportunities for future research . In the future, modulation of ubiquitin ligase function may enable us to target previously “undruggable” proteins .
Propiedades
IUPAC Name |
8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-18-12-11-17(20(27)22-18)23-13-16-14(8-6-9-15(16)21(23)28)7-4-2-1-3-5-10-19(25)26/h6,8-9,17H,1-3,5,10-13H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYFKFKQSNARRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)

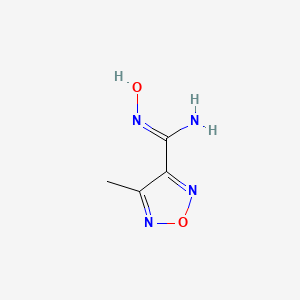
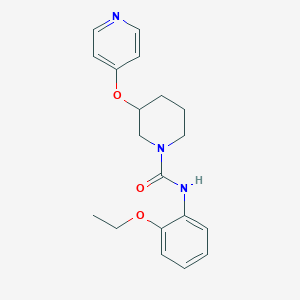
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
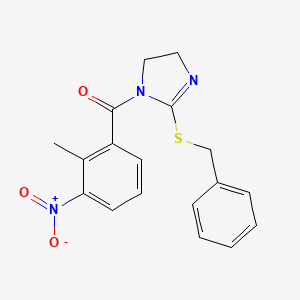
![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)
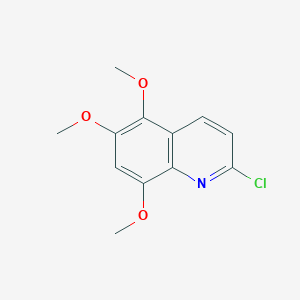
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
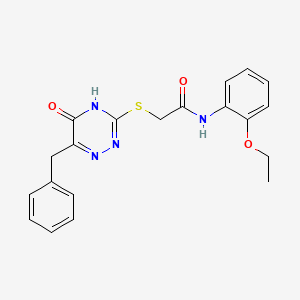
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)
![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)
